molecular formula C16H11F4N B11834309 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole

3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole

Cat. No.: B11834309
M. Wt: 293.26 g/mol
InChI Key: JNLRAKFXCFUSDW-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and 2,2,2-trifluoroethyl iodide.

    Formation of Indole Core: The indole core is formed through a cyclization reaction, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced through nucleophilic substitution reactions, where fluorine-containing reagents are used to replace hydrogen atoms on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl ring.

Scientific Research Applications

3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, making it a potent modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylaniline
  • 2,2,2-Trifluoroethyl 6-[4-(2-fluorophenyl)piperazino]nicotinate

Uniqueness

Compared to similar compounds, 3-(2-Fluorophenyl)-1-(2,2,2-trifluoroethyl)-1H-indole exhibits unique properties due to the presence of both fluorine atoms and the indole core. These features contribute to its enhanced stability, bioavailability, and potential for diverse scientific research applications.

Properties

Molecular Formula

C16H11F4N

Molecular Weight

293.26 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)indole

InChI

InChI=1S/C16H11F4N/c17-14-7-3-1-5-11(14)13-9-21(10-16(18,19)20)15-8-4-2-6-12(13)15/h1-9H,10H2

InChI Key

JNLRAKFXCFUSDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C3=CC=CC=C3F

Origin of Product

United States

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